molecular formula C14H22O4S B14348937 (3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene CAS No. 90490-01-0

(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene

Katalognummer: B14348937
CAS-Nummer: 90490-01-0
Molekulargewicht: 286.39 g/mol
InChI-Schlüssel: GEAPCDZOGHVMCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene is an organic compound with the molecular formula C14H22O4S. This compound features a benzene ring substituted with a sulfonyl group attached to a branched alkyl chain containing two methoxy groups and a methyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene can be achieved through several synthetic routes. One common method involves the sulfonation of a suitable benzene derivative followed by the introduction of the branched alkyl chain. The reaction conditions typically include the use of strong acids such as sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group onto the benzene ring. Subsequent steps involve the alkylation of the sulfonylated benzene with appropriate alkyl halides under basic conditions to introduce the branched alkyl chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of (3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and facilitate its transport within biological systems. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene: Unique due to its specific substitution pattern and functional groups.

    (3,3-Dimethoxy-4-methylpentane-1-sulfonyl)toluene: Similar structure but with a toluene core instead of benzene.

    (3,3-Dimethoxy-4-methylpentane-1-sulfonyl)phenol: Contains a phenol group, altering its reactivity and applications.

Uniqueness

This compound is unique due to its combination of a sulfonyl group with a branched alkyl chain containing methoxy and methyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

90490-01-0

Molekularformel

C14H22O4S

Molekulargewicht

286.39 g/mol

IUPAC-Name

(3,3-dimethoxy-4-methylpentyl)sulfonylbenzene

InChI

InChI=1S/C14H22O4S/c1-12(2)14(17-3,18-4)10-11-19(15,16)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3

InChI-Schlüssel

GEAPCDZOGHVMCB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CCS(=O)(=O)C1=CC=CC=C1)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.